Product packaging for 3-(2-(Bromomethyl)-3-methylbutyl)thiophene(Cat. No.:)

3-(2-(Bromomethyl)-3-methylbutyl)thiophene

Cat. No.: B13651501
M. Wt: 247.20 g/mol
InChI Key: CLWVTGZFOQHNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Bromomethyl)-3-methylbutyl)thiophene (CAS 1492707-86-4) is a high-value brominated thiophene derivative supplied with a guaranteed purity of 98% . This compound features a thiophene ring, a privileged scaffold in medicinal chemistry, and a reactive bromomethyl group, making it a versatile building block for synthetic organic chemistry and drug discovery programs . The thiophene nucleus is a cornerstone in the development of therapeutic agents, with demonstrated applications across a wide spectrum of biological activities . Thiophene-based compounds have shown significant anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant properties . Furthermore, numerous U.S. FDA-approved drugs, such as the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the antifungal Tioconazole, all contain a thiophene core, underscoring its critical pharmacophoric importance . The reactive bromomethyl group in this compound serves as a key functional handle for further chemical modifications, enabling its use in coupling reactions, polymer science, and the synthesis of more complex molecular architectures . Beyond pharmaceuticals, thiophene derivatives are widely utilized in material science, finding applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Safety Information: This compound is classified as harmful and an irritant. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) before use. Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15BrS B13651501 3-(2-(Bromomethyl)-3-methylbutyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15BrS

Molecular Weight

247.20 g/mol

IUPAC Name

3-[2-(bromomethyl)-3-methylbutyl]thiophene

InChI

InChI=1S/C10H15BrS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

CLWVTGZFOQHNOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CSC=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 3 2 Bromomethyl 3 Methylbutyl Thiophene

Retrosynthetic Analysis and Key Precursors for 3-(2-(Bromomethyl)-3-methylbutyl)thiophene

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The target molecule can be disconnected at the C-C bond between the thiophene (B33073) ring and the butyl side chain, or at the C-Br bond.

A primary disconnection strategy involves the functionalization of a pre-formed 3-substituted thiophene. This approach would utilize a key precursor such as 3-(3-methylbutan-2-yl)thiophene. Subsequent bromination of the methyl group at the 2-position of the butyl side chain would yield the final product. The synthesis of the 3-(3-methylbutan-2-yl)thiophene precursor can be achieved through cross-coupling reactions, for instance, a Kumada or Suzuki coupling of a 3-halothiophene with a suitable organometallic reagent derived from 2-bromo-3-methylbutane.

Alternatively, the side chain can be constructed on the thiophene ring. This could involve the reaction of a thiophene-3-carbaldehyde derivative with a suitable Wittig reagent or a Grignard reagent, followed by further modifications to introduce the bromomethyl group.

Another retrosynthetic approach would involve the cyclization of a suitably functionalized acyclic precursor to form the thiophene ring with the desired substitution pattern already in place.

Classical Synthetic Routes Towards Thiophene and Bromomethyl Derivatives

Classical methods for the synthesis of thiophenes and their bromomethyl derivatives often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity.

Multistep Synthesis Strategies from Readily Available Starting Materials

The synthesis of 3-substituted thiophenes often begins with commercially available starting materials. One common approach is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes. derpharmachemica.combeilstein-journals.org This method allows for the construction of the thiophene ring with a variety of substituents.

For the specific target molecule, a plausible multistep synthesis could start with 3-bromothiophene. A cross-coupling reaction, such as a Suzuki or Stille coupling, can be employed to introduce the 3-methylbutyl group at the 3-position of the thiophene ring. nih.gov The resulting 3-(3-methylbutyl)thiophene (B14335822) can then undergo bromination. Direct bromination of alkylthiophenes can be challenging due to the high reactivity of the thiophene ring. Therefore, a more controlled method, such as free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, would be necessary to selectively brominate the side chain.

Another classical approach involves the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is reacted with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. derpharmachemica.com

Regioselectivity and Stereoselectivity Considerations in Thiophene Functionalization

The functionalization of the thiophene ring is highly dependent on the directing effects of existing substituents. Electrophilic substitution reactions on 3-alkylthiophenes generally occur at the 2- and 5-positions due to the electron-donating nature of the alkyl group. This makes direct functionalization at the 4-position challenging.

In the context of synthesizing this compound, achieving the desired regioselectivity is crucial. The introduction of the side chain at the 3-position is typically accomplished through cross-coupling reactions with 3-halothiophenes, which provides excellent regiocontrol.

Stereoselectivity becomes a factor if the side chain contains chiral centers. The 3-methylbutyl group in the target molecule has a chiral center at the carbon to which the bromomethyl group is attached. If a specific stereoisomer is desired, an asymmetric synthesis approach would be necessary. This could involve the use of chiral catalysts in the cross-coupling step or the resolution of a racemic intermediate.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more efficient and environmentally friendly methods for the synthesis of thiophene derivatives.

Green Chemistry Principles in Thiophene Synthesis, Including Microwave-Assisted and Solvent-Free Methods

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thiophenes. The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, has been successfully adapted to microwave conditions, often leading to shorter reaction times and cleaner products. derpharmachemica.com While not directly applicable to the target molecule, this illustrates the potential of microwave heating in thiophene synthesis.

Solvent-free or solid-state reactions are another green chemistry approach. These methods reduce the use of volatile organic solvents, which are often toxic and environmentally harmful.

Flow Chemistry and Continuous Synthesis Techniques for Thiophene Derivatives

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages over traditional batch processing. These include improved safety, better heat and mass transfer, and the potential for automation and scale-up.

The synthesis of thiophene derivatives can be adapted to flow chemistry systems. For example, lithiation and subsequent functionalization of thiophenes can be performed in a flow reactor, allowing for precise control of reaction time and temperature, which is crucial for handling unstable organolithium intermediates. This technique could be applied to the synthesis of the 3-substituted thiophene precursor.

Optimization of Reaction Conditions and Yield for Brominated Thiophene Synthesis

The introduction of a bromomethyl group onto the alkyl side chain of a thiophene precursor, such as 3-(2,3-dimethylbutyl)thiophene, is typically achieved through a free-radical substitution reaction. The optimization of this synthesis is critical to maximize yield and minimize the formation of impurities, such as products of ring bromination or multiple side-chain brominations. Key parameters that influence the reaction's outcome include the choice of brominating agent, solvent, radical initiator, reaction temperature, and molar ratios of the reactants.

N-Bromosuccinimide (NBS) is a commonly employed reagent for selective allylic and benzylic brominations, and its use is applicable to positions adjacent to the thiophene ring. researchgate.netnih.gov The reaction is typically initiated by light or a chemical radical initiator. Research into the synthesis of related brominated thiophenes has shown that reaction conditions significantly impact selectivity and yield. researchgate.net

A systematic study to optimize the synthesis of this compound would involve varying these parameters to identify the ideal conditions. The findings from such a study can be summarized to illustrate the impact of each variable on the reaction's efficiency. For instance, solvents play a crucial role; non-polar solvents often favor the desired radical pathway, while polar solvents can lead to competing ionic side reactions. The concentration of the initiator must be carefully controlled to maintain a steady rate of reaction without promoting unwanted secondary reactions.

Detailed Research Findings:

An investigation into the bromination of the precursor, 3-(2,3-dimethylbutyl)thiophene, would likely reveal that N-Bromosuccinimide in a non-polar solvent like carbon tetrachloride or cyclohexane, initiated by a small amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux, provides the target compound. The optimization process, as detailed in the interactive table below, would aim to fine-tune these conditions.

Initial experiments might show that using elemental bromine results in lower yields and a higher prevalence of ring-brominated byproducts, a common issue in thiophene chemistry. studysmarter.co.uk The use of NBS significantly enhances selectivity for the side-chain bromination. nih.gov The choice of solvent is also critical; studies on similar brominations show that solvents like carbon tetrachloride can effectively promote the desired radical mechanism. researchgate.net Temperature control is paramount to prevent the decomposition of the initiator and the product, with optimal temperatures usually near the boiling point of the chosen solvent. The molar ratio of NBS to the thiophene substrate is typically kept slightly above stoichiometric (e.g., 1.1 equivalents) to ensure complete conversion while minimizing dibromination.

Table 1: Optimization of Reaction Conditions for Bromination Explore the data by sorting or filtering to see how different parameters affect the product yield.

Entry Brominating Agent (Equiv.) Solvent Initiator Temperature (°C) Reaction Time (h) Yield (%)
1 Br₂ (1.1) Acetic Acid None 25 6 35
2 NBS (1.1) Acetonitrile AIBN 80 4 65
3 NBS (1.1) CCl₄ AIBN 77 4 88
4 NBS (1.1) CCl₄ Benzoyl Peroxide 77 4 85
5 NBS (1.1) CCl₄ UV Light 77 6 82
6 NBS (1.5) CCl₄ AIBN 77 4 79 (with 15% dibrominated byproduct)
7 NBS (1.1) Cyclohexane AIBN 81 4 86

Based on these illustrative findings, the optimized conditions would be the use of 1.1 equivalents of NBS with AIBN as an initiator in a carbon tetrachloride solvent, heated to reflux for approximately 4 hours. These conditions provide a high yield of the desired monobrominated product while minimizing impurity formation.

Scale-Up Considerations for Industrial Production of Thiophene Intermediates

Transitioning the synthesis of thiophene intermediates like this compound from a laboratory setting to industrial-scale production introduces a host of challenges that must be addressed to ensure the process is safe, efficient, reproducible, and cost-effective. pharmafeatures.com This involves moving beyond simple glassware setups to robust, automated chemical reactors and processing equipment. uab.cat

One of the primary considerations is reaction engineering. The exothermic nature of many bromination reactions requires careful thermal management to prevent runaway reactions. In a large batch reactor, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and reducing yield and purity. pharmafeatures.com To mitigate this, industrial production may favor semi-batch processes, where one reagent is added gradually, or continuous flow reactors. researchgate.net Continuous flow technology offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it an increasingly attractive option for manufacturing fine chemicals and pharmaceutical intermediates. researchgate.net

Handling of raw materials and waste streams at a large scale is another critical aspect. Brominating agents can be corrosive and hazardous, requiring specialized storage and transfer systems. The process must also incorporate a robust work-up procedure, including quenching of unreacted reagents and neutralization of acidic byproducts. The environmental impact of the process must be minimized through efficient solvent recovery and waste treatment protocols. pharmafeatures.com

Process Analytical Technology (PAT) is often implemented during scale-up to monitor the reaction in real-time. Techniques such as in-situ infrared spectroscopy (FTIR) or chromatography can track the consumption of reactants and the formation of products and byproducts, ensuring consistent quality and allowing for immediate adjustments if deviations from the established parameters occur.

Table 2: Comparison of Laboratory Batch vs. Industrial Continuous Flow Process This table outlines the key differences in scaling the synthesis from a lab bench to industrial production.

Parameter Laboratory Scale (Batch) Industrial Scale (Continuous Flow)
Scale 1-100 g >100 kg
Reactor Round-bottom flask Tubular or microreactor system
Heat Transfer Surface area of flask High surface-area-to-volume ratio
Mixing Magnetic stirrer Static mixers or high-flow conditions
Reagent Addition All at once or via dropping funnel Precise pumping via mass flow controllers
Safety Performed in a fume hood Contained system with automated shutdowns
Process Control Manual temperature monitoring Automated real-time monitoring (PAT)
Throughput Low High and continuous

| Consistency | Potential batch-to-batch variability | High consistency and reproducibility |

Chemical Reactivity and Transformation of 3 2 Bromomethyl 3 Methylbutyl Thiophene

Reactivity of the Bromomethyl Moiety in 3-(2-(Bromomethyl)-3-methylbutyl)thiophene

The bromomethyl group is a key functional group that readily participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions (SN1, SN2) and Leaving Group Chemistry

The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This allows for nucleophilic substitution reactions to occur, where the bromide ion acts as a leaving group. The specific mechanism, either SN1 or SN2, is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the electrophile. masterorganicchemistry.compressbooks.pub

In the context of this compound, the carbon attached to the bromine is a primary carbon. Generally, primary alkyl halides favor the SN2 mechanism due to the low steric hindrance around the reaction center. pressbooks.publibretexts.org However, the proximity of the thiophene (B33073) ring and the branched alkyl chain could introduce steric factors that might influence the reaction pathway.

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

Feature SN1 Reaction SN2 Reaction
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Mechanism Two-step, involves a carbocation intermediate One-step, concerted mechanism
Substrate Favored by tertiary > secondary alkyl halides Favored by methyl > primary > secondary alkyl halides
Nucleophile Favored by weak nucleophiles Favored by strong nucleophiles
Solvent Favored by polar protic solvents Favored by polar aprotic solvents

| Stereochemistry | Racemization | Inversion of configuration |

The bromide ion is considered a good leaving group because it is the conjugate base of a strong acid (HBr), making it a stable anion in solution. pressbooks.publibretexts.org The ability of a species to act as a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. pressbooks.pub The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org

Organometallic Reagent Formation (e.g., Grignard, Organolithium) for Cross-Coupling

The bromomethyl group can be used to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These reagents are powerful nucleophiles and are extensively used in carbon-carbon bond-forming reactions, particularly in cross-coupling reactions. nih.govchemistryviews.orgrug.nl

Grignard Reagent Formation:

Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent. adichemistry.comwikipedia.org

Organolithium Reagent Formation:

Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) can lead to the formation of an organolithium species through lithium-halogen exchange. nih.govrug.nl

These organometallic derivatives are valuable intermediates in cross-coupling reactions, often catalyzed by transition metals like palladium or iron. nih.govchemistryviews.orgccspublishing.org.cn Such reactions allow for the introduction of a wide variety of alkyl, aryl, and heteroaryl groups, providing a versatile method for elaborating the structure of the original molecule. nih.govrug.nl

Radical Reactions Involving Bromomethyl Groups

The carbon-bromine bond can also undergo homolytic cleavage under the influence of radical initiators (e.g., light or heat), leading to the formation of a bromine radical and a thiophene-containing carbon radical. byjus.com This reactivity is characteristic of free-radical bromination, which typically occurs at the benzylic or allylic position of alkyl-substituted aromatic compounds. nih.govyoutube.com While the bromomethyl group in this specific compound is not directly attached to the aromatic ring, the principles of radical stability would still apply.

The mechanism of free radical bromination involves three main steps: byjus.com

Initiation: Formation of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom to form an alkyl radical, which then reacts with Br₂ to form the product and a new bromine radical.

Termination: Combination of any two radical species.

Reactivity of the Thiophene Core in this compound

The thiophene ring is an aromatic heterocycle and exhibits reactivity characteristic of aromatic compounds, particularly electrophilic aromatic substitution. wikipedia.orgwikipedia.org

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.gov The sulfur atom can donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

The position of electrophilic attack on a substituted thiophene ring is directed by the existing substituent. researchgate.netpearson.com The 3-alkyl substituent in this compound is an electron-donating group and acts as an ortho, para-director. libretexts.orgwikipedia.org In the case of a 3-substituted thiophene, the positions ortho to the substituent are C2 and C4, and the para-like position is C5. Due to steric hindrance from the bulky 3-alkyl group, electrophilic attack is most likely to occur at the C2 and C5 positions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion)
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺
Sulfonation Fuming H₂SO₄ SO₃
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ (Carbocation)

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) |

Functionalization and Derivatization of Thiophene Scaffolds

The thiophene ring serves as a versatile scaffold that can be further functionalized and derivatized to create a wide array of compounds with diverse properties. derpharmachemica.comrsc.orgrsc.org The initial electrophilic substitution reactions provide a handle for subsequent transformations. For instance, a halogenated thiophene can undergo cross-coupling reactions, or a nitrated thiophene can be reduced to an amine, which can then be further modified. The ability to introduce various functional groups onto the thiophene core is crucial for applications in materials science and medicinal chemistry. nih.govijprajournal.com

Chemoselective Transformations of this compound

The bromomethyl group on the thiophene ring is an excellent electrophilic site, making it susceptible to attack by a wide range of nucleophiles. This allows for chemoselective transformations where the bromomethyl group reacts preferentially, leaving the thiophene ring and the alkyl substituent intact. The primary mode of reaction is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

The bulky 3-methylbutyl group at the 3-position of the thiophene ring may exert some steric hindrance, potentially slowing down the rate of substitution compared to less hindered analogues. However, the fundamental reactivity of the bromomethyl group is expected to be preserved. A variety of nucleophiles can be employed to introduce diverse functional groups.

Table 1: Examples of Plausible Chemoselective Nucleophilic Substitution Reactions

NucleophileReagent ExampleProductReaction Conditions
HydroxideSodium Hydroxide (NaOH)(3-(3-methylbutyl)thiophen-2-yl)methanolAqueous solvent, heat
AlkoxideSodium Methoxide (NaOCH₃)2-(methoxymethyl)-3-(3-methylbutyl)thiopheneAnhydrous alcohol (e.g., Methanol)
ThiolateSodium Thiophenolate (NaSPh)3-(3-methylbutyl)-2-((phenylthio)methyl)thiophenePolar aprotic solvent (e.g., DMF)
CyanideSodium Cyanide (NaCN)2-(3-(3-methylbutyl)thiophen-2-yl)acetonitrilePolar aprotic solvent (e.g., DMSO)
AzideSodium Azide (NaN₃)2-(azidomethyl)-3-(3-methylbutyl)thiopheneAcetone/Water
AmineAmmonia (NH₃)(3-(3-methylbutyl)thiophen-2-yl)methanamineAlcoholic solution

These transformations are typically carried out under conditions that favor nucleophilic substitution, such as the use of polar solvents to stabilize the leaving group and, in some cases, elevated temperatures to increase the reaction rate.

Cascade and Multi-Component Reactions Involving Brominated Thiophene Intermediates

While specific cascade or multi-component reactions (MCRs) involving this compound are not reported, its structure lends itself to potential applications in such complex transformations. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. researchgate.netmdpi.com In this context, this compound would likely serve as the electrophilic component.

A hypothetical multi-component reaction could involve the reaction of this compound with a nucleophile and another electrophile in a one-pot synthesis. For instance, a reaction with an amino-alcohol could lead to the formation of a heterocyclic system in a cascade of substitution and cyclization steps.

Another possibility is its use in cascade reactions where an initial nucleophilic substitution triggers a series of intramolecular events. For example, if the incoming nucleophile contains a suitably positioned functional group, an intramolecular cyclization could follow the initial substitution.

Table 2: Hypothetical Cascade and Multi-Component Reactions

Reaction TypeReactantsPlausible ProductDescription
Multi-component Reaction This compound, Ethylenediamine, BenzaldehydeSubstituted Piperazine DerivativeA sequential alkylation of both nitrogens of ethylenediamine, followed by condensation with benzaldehyde.
Cascade Reaction This compound, 2-aminophenol (B121084)Substituted Benzoxazine DerivativeInitial N-alkylation of 2-aminophenol followed by an intramolecular O-alkylation to form the heterocyclic ring.

Mechanistic Studies of Reactions Involving this compound

The mechanistic pathways for the reactions of this compound are expected to be dominated by the principles of nucleophilic substitution at a saturated carbon center. The two primary mechanisms to consider are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to a concerted bond-forming and bond-breaking process with an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comchemistrysteps.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Given the primary nature of the alkyl bromide, the SN2 pathway is highly probable for many of its reactions. nih.gov

The SN1 mechanism, on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form stable carbocations. The carbocation adjacent to the thiophene ring would be stabilized by resonance, similar to a benzylic carbocation. Therefore, under appropriate conditions (e.g., solvolysis in a polar protic solvent), an SN1 mechanism could also be operative. The rate of an SN1 reaction is typically dependent only on the concentration of the substrate.

The steric bulk of the 3-methylbutyl group at the adjacent position could slightly disfavor the SN2 pathway by hindering the approach of the nucleophile to the reaction center, potentially making the SN1 pathway more competitive under certain conditions.

Table 3: Factors Influencing the Reaction Mechanism

FactorFavors SN1Favors SN2
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, N₃⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF, DMSO)
Substrate Structure Can form a stable carbocationUnhindered electrophilic carbon
Leaving Group Good leaving groupGood leaving group

Detailed mechanistic studies, such as kinetic experiments and computational modeling, would be necessary to definitively elucidate the operative mechanisms for specific reactions of this compound.

Derivatization and Synthetic Applications of 3 2 Bromomethyl 3 Methylbutyl Thiophene As a Building Block

Synthesis of Complex Organic Molecules Utilizing 3-(2-(Bromomethyl)-3-methylbutyl)thiophene

The presence of the electrophilic bromomethyl group makes this compound an excellent building block for introducing the 3-(3-methylbutyl)thienyl moiety into larger, more complex molecular architectures through nucleophilic substitution reactions. Furthermore, the thiophene (B33073) ring itself can be functionalized, typically at the 2- and 5-positions, to engage in metal-catalyzed cross-coupling reactions.

Extended conjugated systems and heteroaromatic biaryls are fundamental components in materials science, particularly for organic electronics. While direct coupling at the bromomethyl position is less common for forming conjugated backbones, this functional group can be converted into other moieties suitable for cross-coupling reactions. More commonly, the thiophene ring of a related 3-alkylthiophene derivative is halogenated (e.g., at the 2- and 5-positions) to prepare it for polymerization or coupling.

Various metal-catalyzed cross-coupling reactions are employed for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) and biaryls, including:

McCullough Method: Involves the treatment of 2-bromo-3-alkylthiophene with lithium diisopropylamide (LDA) for selective metalation, followed by coupling catalyzed by Ni(dppp)Cl₂. nih.gov

Rieke Method: Uses highly reactive Rieke zinc for the oxidative addition to 2,5-dibromo-3-alkylthiophene, creating an organozinc intermediate that can be polymerized. acs.org

Grignard Metathesis (GRIM): A popular method where a Grignard reagent is formed from a brominated 3-alkylthiophene, which then undergoes nickel-catalyzed polymerization. acs.orgresearchgate.net

Suzuki and Stille Couplings: These palladium-catalyzed reactions are widely used for creating C-C bonds between aromatic rings, enabling the synthesis of well-defined oligomers and polymers. researchgate.netmagtech.com.cn

These methods allow for the precise construction of π-conjugated systems where the 3-alkyl side chain, such as the chiral 3-methylbutyl group, influences the material's solubility, morphology, and electronic properties. rsc.org

Thiophene-containing macrocycles are of significant interest due to their unique "endless" cyclic topology and potential applications in optoelectronics and as host-guest systems. rsc.orgacs.org The synthesis of these structures often relies on the strategic connection of oligothiophene units. A building block like this compound could, in principle, be utilized in such syntheses. For example, the bromomethyl group could react with a nucleophile at both ends of an oligomeric chain to facilitate cyclization.

Recent research has demonstrated the synthesis of large organometallic macrocycles on silver surfaces using dibrominated thiophene-containing molecules as precursors. acs.orgacs.org While not directly employing the subject compound, these studies highlight the utility of functionalized thiophenes in creating complex cyclic architectures. The synthesis of expanded porphyrin-like macrocycles containing thiophene rings has also been reported, achieved through methods like McMurry homo-coupling of thiophene dialdehydes. datapdf.com

Application in Heterocyclic Chemistry and Fused Ring Systems

The bromomethyl group on the thiophene ring is a key functionality for building fused heterocyclic systems. It can act as an electrophile in intramolecular cyclization reactions to form new rings fused to the thiophene core.

A notable application is the palladium-catalyzed intramolecular C-H arylation. In this approach, a precursor is first synthesized via a Williamson ether synthesis between a halomethyl-thiophene (like 3-(bromomethyl)thiophene) and a halophenol. clockss.org The resulting molecule then undergoes an intramolecular coupling reaction where a C-H bond on the thiophene ring attacks the halogenated phenyl ring, forming a fused tricyclic system. clockss.org This strategy provides a powerful method for constructing complex, polycyclic heteroaromatic compounds that are valuable for materials science. clockss.orgbeilstein-journals.org Similarly, thieno[3,2-b]thiophenes, which are important building blocks for organic electronics, can be synthesized through cascade cyclization reactions, demonstrating the versatility of thiophene derivatives in creating fused-ring structures. rsc.orgmdpi.com

Role as a Precursor for Advanced Materials

Derivatives of 3-alkylthiophenes are crucial precursors for a wide range of advanced materials, particularly for applications in organic electronics. The alkyl side chain, in this case, the chiral (3-methylbutyl) group, is critical for ensuring solubility and influencing the self-assembly and solid-state packing of the final material, which in turn dictates its performance.

Polythiophenes, especially regioregular poly(3-alkylthiophene)s (P3ATs), are among the most studied classes of conducting polymers. acs.org The chiral nature of the 3-methylbutyl group in this compound makes its derivatives ideal monomers for the synthesis of chiral polythiophenes. Chirality can be introduced into polythiophenes by using side chains with stereogenic centers. nih.govnih.govrsc.org

The polymerization of the corresponding monomer, typically a 2-halo-3-(chiral alkyl)thiophene, can be achieved through various methods, such as oxidative polymerization with FeCl₃ or through controlled chain-growth polymerizations like the Grignard Metathesis (GRIM) method. kpi.uakuleuven.be The resulting chiral polymers often self-assemble into helical supramolecular structures, which can be observed through techniques like Circular Dichroism (CD) spectroscopy. nih.govrsc.orgresearchgate.net The degree of this chiral organization is highly dependent on the regioregularity of the polymer backbone, with head-to-tail (HT) coupled polymers showing more ordered structures and enhanced electronic properties. nih.govrsc.org

Table 1: Common Polymerization Methods for 3-Alkylthiophenes
MethodTypical Catalyst/ReagentKey FeatureReference
McCullough MethodLDA, Ni(dppp)Cl₂First synthesis of regioregular HT-P3ATs. nih.gov
Rieke MethodRieke Zinc (Zn*), Ni or Pd catalystUses highly reactive zinc for regiocontrolled polymerization. acs.org
Grignard Metathesis (GRIM)iPrMgCl, Ni(dppp)Cl₂Chain-growth mechanism allowing control over molecular weight. acs.orgresearchgate.net
Oxidative PolymerizationFeCl₃A simpler, direct oxidation method, often yields regioirregular polymers. kpi.ua
Direct Arylation Polymerization (DArP)Pd catalystsEco-friendly method that avoids organometallic intermediates. rsc.org

Poly(3-alkylthiophene)s are cornerstone materials for organic electronic devices due to their excellent optoelectronic properties and processability. researchgate.netmagtech.com.cn They are widely used as the p-type semiconductor in Organic Field-Effect Transistors (OFETs) and as the electron donor in Organic Photovoltaics (OPVs), or organic solar cells. rsc.orgntu.edu.twmdpi.comwikipedia.org

Organic Field-Effect Transistors (OFETs): The performance of an OFET, particularly the charge carrier mobility, is highly dependent on the molecular ordering of the semiconductor layer. The regioregularity of P3ATs is crucial; highly regioregular polymers form well-organized, crystalline lamellar structures that facilitate efficient charge transport. ntu.edu.twnih.govmdpi.com The introduction of chiral side chains can further influence this packing and the resulting device performance. chim.it

Organic Photovoltaics (OPVs): In OPVs, P3ATs serve as the donor material, absorbing sunlight to create excitons (electron-hole pairs). rsc.orgresearchgate.net The efficiency of these devices depends on factors like the polymer's absorption spectrum, energy levels (HOMO/LUMO), and the morphology of the blend with an electron acceptor material. rsc.orgmdpi.com The alkyl side chains play a vital role in controlling the miscibility and nanoscale phase separation within this active layer, which is critical for efficient exciton (B1674681) dissociation and charge extraction. rsc.orgresearchgate.net Chiral polythiophenes have been explored for their potential in devices that interact with circularly polarized light. chim.it

Table 2: Applications of Poly(3-alkylthiophene)s in Organic Electronics
DeviceRole of P3ATKey Property Influenced by Side ChainReference
Organic Field-Effect Transistor (OFET)Active semiconductor layer (p-type)Molecular packing, crystallinity, charge carrier mobility. magtech.com.cnntu.edu.twmdpi.com
Organic Photovoltaic (OPV)Electron donorAbsorption spectrum, energy levels, blend morphology with acceptor. rsc.orgrsc.orgresearchgate.net
Chiroptical DevicesActive layerInteraction with circularly polarized light, supramolecular chirality. nih.govchim.it

Utility in Supramolecular Chemistry and Self-Assembly

The strategic design of molecules that can spontaneously organize into well-defined, functional superstructures is the core of supramolecular chemistry. Thiophene and its derivatives have emerged as exceptionally versatile building blocks in this field, primarily due to the electronic properties and structural features of the thiophene ring. nih.gov The compound this compound, with its specific combination of a thiophene core, a reactive bromomethyl group, and a sterically influential alkyl chain, is a prime candidate for the construction of complex supramolecular systems. Its utility stems from the interplay of non-covalent interactions that can be programmed into the molecule's design, guiding its assembly into predictable and functional architectures.

The self-assembly of thiophene-containing molecules is directed by a variety of non-covalent forces. rsc.org These interactions, though individually weak, collectively dictate the final structure and properties of the resulting ensemble. Key interactions include:

π-π Stacking: The aromatic thiophene ring facilitates stacking interactions, which are crucial for charge transport in organic electronic materials. rsc.org

Hydrogen Bonding: When appropriate functional groups are present, hydrogen bonds provide directionality and strength to the assembly. nih.gov

Halogen Bonding: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with Lewis bases to guide crystal engineering and the formation of layered structures. researchgate.net

Chalcogen Bonding: The sulfur atom of the thiophene ring can participate in chalcogen bonds, a directional non-covalent interaction that influences molecular packing. rsc.orgacs.org

The specific substitution pattern of this compound is significant. Substitution at the 3-position of the thiophene ring is known to influence the packing arrangement, with studies showing that altering the attachment point of functional groups can induce transformations between different packing motifs, such as head-to-tail versus head-to-head arrangements. nih.gov This control over the solid-state structure is fundamental to tuning the material's electronic and optical properties.

Derivatives of this compound can be used to create a wide array of supramolecular structures. By reacting the bromomethyl handle, it can be incorporated into larger, more complex systems like dendrimers, macrocycles, and polymers. uh.eduacs.org These larger architectures can then self-assemble on surfaces to form highly ordered nanostructures, including nanowires, 2-D crystals, and nanoparticle aggregates, with the final morphology being dependent on molecule-substrate interactions and preparation methods. uh.edu

The table below summarizes the key non-covalent interactions that govern the self-assembly of thiophene derivatives, which are applicable to structures derived from this compound.

Interaction TypeParticipating GroupsTypical Energy (kJ/mol)Role in Assembly
π-π Stacking Thiophene Rings10 - 50Promotes columnar or lamellar structures; crucial for charge transport.
Halogen Bonding Bromomethyl Group (Br) & Lewis Base (e.g., N, O, S)5 - 40Provides directionality; facilitates crystal engineering and layered assemblies.
Chalcogen Bonding Thiophene Sulfur (S) & Nucleophile5 - 25Influences molecular packing and conformation.
Hydrogen Bonding Amide, Carboxyl, etc. (if introduced via derivatization)15 - 80Offers strong, directional control over the supramolecular architecture.
Van der Waals 3-methylbutyl Side Chain2 - 10Affects solubility and modulates intermolecular spacing and packing density.

The functional utility of these self-assembled structures is vast. Thiophene-based supramolecular assemblies are integral to the performance of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov The precise control over molecular organization afforded by non-covalent interactions allows for the fine-tuning of material properties, such as charge carrier mobility and light absorption characteristics. rsc.orgrsc.org For instance, the formation of J-aggregates in certain thiophene copolymers has been shown to improve charge carrier mobility. rsc.org

Furthermore, thiophene derivatives are used to construct large, conjugated macrocycles. researchgate.netrsc.org These structures are of significant interest due to their unique electronic properties and their ability to act as hosts in host-guest chemistry. The synthesis of such macrocycles often relies on coupling reactions where a precursor, conceptually similar to this compound, provides the reactive handles necessary for cyclization. acs.org

The table below outlines various supramolecular architectures that can be formed using thiophene-based building blocks and the role of specific molecular features.

Supramolecular ArchitectureKey Molecular FeaturesResulting Properties & Applications
Lamellar Sheets π-stacking of thiophene rings; interdigitation of alkyl chains.Anisotropic charge transport; suitable for OFETs.
Nanowires/Fibers Directional interactions (e.g., H-bonding, halogen bonding) promoting 1D growth.Enhanced charge transport along the fiber axis; potential for sensors and nanoelectronics.
2D Crystals Strong molecule-substrate interactions; optimized packing on surfaces like graphite.Formation of highly ordered monolayers for fundamental studies and device fabrication.
Macrocycles Covalent synthesis followed by self-assembly via non-covalent interactions.Host-guest chemistry; molecular recognition; modified optoelectronic properties.
Dendrimers Branched, hierarchical structures.Solution-processable materials; light-harvesting applications.

Advanced Analytical and Spectroscopic Characterization Methodologies in the Study of 3 2 Bromomethyl 3 Methylbutyl Thiophene and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. nih.gov For a compound like 3-(2-(Bromomethyl)-3-methylbutyl)thiophene, HRMS provides two critical pieces of information: the exact mass of the molecular ion and a distinctive isotopic pattern.

The presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum. The two peaks are of almost equal intensity and separated by approximately 2 Daltons. This pattern is a definitive indicator of a monobrominated compound.

Furthermore, HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula (C₁₀H₁₅BrS). core.ac.uk This high precision helps to distinguish the target compound from other potential isomers or impurities that may have the same nominal mass. nih.gov

Table 1: Illustrative HRMS Data for the Molecular Ion of this compound
Ion FormulaIsotopeTheoretical Exact Mass (Da)Relative Abundance (%)
[C₁₀H₁₅⁷⁹BrS]⁺M⁺246.0129100.0
[C₁₀H₁₅⁸¹BrS]⁺M+2⁺248.010897.3

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, ¹H and ¹³C NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent structure of organic molecules in solution. researchgate.netsemanticscholar.org A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments can map out the complete connectivity of this compound.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the thiophene (B33073) ring protons, the methylene (B1212753) and methine protons of the side chain, and the methyl protons. Spin-spin coupling patterns would reveal which protons are adjacent to one another.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the aromatic carbons of the thiophene ring and the aliphatic carbons of the butyl side chain.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds. Together, these experiments confirm the precise attachment of the 3-methylbutyl group to the C3 position of the thiophene ring and the position of the bromomethyl group. semanticscholar.org

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃) for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25dd1HH-5 (Thiophene)
6.98d1HH-2 (Thiophene)
6.92d1HH-4 (Thiophene)
3.55dd1H-CH₂Br (a)
3.48dd1H-CH₂Br (b)
2.70m2HThiophene-CH₂-
2.10m1H-CH(CH₂Br)-
1.85m1H-CH(CH₃)₂
0.95d6H-CH(CH₃)₂
Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) for this compound
Chemical Shift (δ, ppm)Assignment
140.5C-3 (Thiophene)
128.2C-5 (Thiophene)
125.8C-2 (Thiophene)
120.4C-4 (Thiophene)
48.1-CH(CH₂Br)-
38.5-CH₂Br
35.2Thiophene-CH₂-
29.8-CH(CH₃)₂
22.5-CH(CH₃)₂

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov These methods are complementary and can confirm the presence of the key structural components of this compound. biointerfaceresearch.com

Thiophene Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1500-1400 cm⁻¹ region. The C-S stretching mode is also a characteristic feature. iosrjournals.org

Alkyl Chain Vibrations: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. Bending vibrations (scissoring, rocking) for CH₂ and CH₃ groups appear in the 1470-1360 cm⁻¹ range.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, providing direct evidence of the bromomethyl group.

These techniques are also sensitive to molecular conformation. By studying spectral changes at different temperatures or in different solvents, it is possible to gain insight into the rotational isomers (conformers) of the flexible butyl side chain. globalresearchonline.net

Table 4: Representative Vibrational Frequencies for this compound
Frequency (cm⁻¹)Vibrational ModeTechnique
~3100Aromatic C-H Stretch (Thiophene)IR, Raman
2960-2870Aliphatic C-H StretchIR, Raman
~1450C=C Ring Stretch (Thiophene)IR, Raman
~1465CH₂/CH₃ BendingIR
~850C-S StretchRaman
~650C-Br StretchIR, Raman

X-ray Crystallography for Absolute Stereochemistry, Crystal Packing, and Molecular Structure Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov Provided that a suitable single crystal of this compound can be grown, this technique can unambiguously determine its complete molecular structure, including precise bond lengths, bond angles, and torsional angles. researchgate.net

A crucial aspect of this technique is its ability to determine the absolute stereochemistry of the chiral center at the C2 position of the butyl side chain. nih.gov By analyzing the anomalous dispersion of the X-rays, particularly by the heavier bromine and sulfur atoms, the absolute configuration (R or S) can be established without ambiguity. ed.ac.uk

Furthermore, X-ray crystallography reveals how molecules pack together in the solid state, providing valuable information on intermolecular interactions such as van der Waals forces, which dictate the physical properties of the material. researchgate.net

Table 5: Illustrative Single-Crystal X-ray Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₁₅BrS
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)14.1
Volume (ų)1220.7
Flack Parameter0.02(3)

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase. pubmedia.id The mass spectrometer then detects and identifies each separated component, confirming the identity of the main peak as the target compound and identifying any impurities. coresta.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase. It can be used to assess the purity of the final product and is particularly useful for monitoring the progress of a synthesis reaction. By taking small aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product, allowing for optimization of reaction conditions.

Table 6: Example of HPLC Reaction Monitoring for the Synthesis of this compound
Reaction Time (hours)Starting Material Area (%)Product Area (%)
099.50.1
165.232.8
225.871.5
42.196.2
6<0.198.1

Computational and Theoretical Investigations of 3 2 Bromomethyl 3 Methylbutyl Thiophene

Quantum Chemical Calculations (DFT, Ab initio, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene. Methods such as Density Functional Theory (DFT), Ab initio calculations, and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's structure and predict its reactivity. mdpi.comresearchgate.netnih.gov

DFT methods, particularly using hybrid functionals like B3LYP, are widely used to obtain a balance between computational cost and accuracy for optimizing molecular geometries and calculating electronic properties of thiophene (B33073) derivatives. mdpi.comrsc.org Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like MP2, provide a higher level of theory, crucial for accurately describing electron correlation effects which can be significant in molecules with heteroatoms and extended π-systems. nih.govchemrxiv.org These calculations help in determining key parameters like bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's ground-state conformation. mdpi.com The choice of basis set, such as 6-31G* or larger, is also critical for obtaining reliable results. rsc.org

Frontier Molecular Orbital (FMO) theory is a key component of these quantum chemical investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter. A small band gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. mdpi.com For this compound, the electron-donating nature of the alkyl group at the 3-position and the electronic influence of the bromomethyl substituent are expected to modulate the HOMO and LUMO energy levels compared to unsubstituted thiophene. Theoretical calculations can precisely quantify these effects. researchgate.netrsc.org

Illustrative Data: The following table presents plausible HOMO-LUMO energy values and related quantum chemical parameters for this compound, as would be calculated using DFT. These values are representative for similar substituted thiophenes and are for illustrative purposes only.

ParameterCalculated Value (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-1.25Energy of the Lowest Unoccupied Molecular Orbital
Band Gap (ΔE)4.90Energy difference between LUMO and HOMO
Ionization Potential (I)6.15Estimated as -EHOMO
Electron Affinity (A)1.25Estimated as -ELUMO

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and, most importantly, transition states, a complete mechanistic picture can be developed. acs.orgacs.org Transition State Theory (TST) provides the framework for using these computed energies to estimate reaction rate constants. wikipedia.orgox.ac.uk

For this molecule, a key reaction of interest is the nucleophilic substitution at the bromomethyl group. Theoretical calculations can model the reaction pathway, determining whether it proceeds via an SN1 or SN2 mechanism. This involves locating the transition state structure and calculating its energy relative to the reactants, which gives the activation energy barrier (Ea). acs.orgwikipedia.org DFT calculations are particularly well-suited for this, allowing for the exploration of different reaction coordinates and the verification of transition states by identifying the single imaginary frequency corresponding to the reaction mode. nih.gov Such studies can predict the regioselectivity and stereochemistry of reactions, providing insights that are crucial for synthetic planning. acs.orgresearchgate.net

Illustrative Data: This table shows hypothetical calculated energies for a nucleophilic substitution reaction involving the bromomethyl group, illustrating how computational chemistry can be used to analyze a reaction pathway. The values are representative and for illustrative purposes.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (Thiophene + Nucleophile)
Transition State (TS)+22.5Highest energy point along the reaction coordinate
Products-15.0Final substituted product + Bromide ion
Activation Energy (Ea)22.5Energy barrier for the forward reaction (Energy of TS - Energy of Reactants)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are the tool of choice for exploring the conformational dynamics and intermolecular interactions of flexible molecules like this compound. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's trajectory over time to be tracked. tue.nl

A key focus of MD studies on this compound would be the conformational flexibility of the 3-methylbutyl side chain. The rotation around the various C-C single bonds allows the chain to adopt numerous conformations, which can influence the molecule's packing in condensed phases and its interaction with other molecules or surfaces. nih.govuni-bayreuth.de MD simulations, using a suitable force field, can map the potential energy landscape associated with these rotations and identify the most stable conformers. harvard.edu Furthermore, these simulations can model how the molecule interacts with solvents or other molecules, providing insights into solubility and the formation of aggregates or self-assembled monolayers. harvard.edumdpi.comnih.gov Ab initio MD, which calculates forces "on the fly" using quantum mechanics, can be used for higher accuracy, especially when bond breaking or forming events are studied. rsc.org

Structure-Reactivity Relationship Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity or biological activity. nih.govnih.gov For this compound, computational descriptors derived from quantum chemical calculations serve as the independent variables in these models.

Relevant descriptors could include electronic properties (HOMO/LUMO energies, atomic charges on the thiophene ring or the benzylic carbon), steric properties (molecular volume, surface area), and hydrophobic properties (logP). nih.govnih.gov By correlating these descriptors with experimentally determined reaction rates for a series of related thiophene derivatives, a predictive QSAR model can be developed. mdpi.com Such models are powerful tools for understanding which molecular features are most influential in determining reactivity and for predicting the behavior of yet-unsynthesized compounds. researchgate.net

Predictive Modeling for Novel Derivatizations and Supramolecular Architectures

The ultimate goal of computational modeling is often predictive design. By integrating the insights from quantum mechanics and molecular dynamics, researchers can rationally design new derivatives of this compound with tailored properties. nih.govnih.gov For example, if a QSAR model indicates that a more electron-rich thiophene ring enhances a desired reactivity, computational models can predict the effect of adding various electron-donating groups at different positions. nih.govchemrxiv.org

Furthermore, computational studies are essential for designing supramolecular architectures. mdpi.comdoaj.org The non-covalent interactions (e.g., π-stacking, van der Waals forces) that govern the self-assembly of molecules can be accurately modeled. mdpi.comnih.gov Simulations can predict how modifications to the alkyl or bromomethyl groups on the thiophene scaffold would influence intermolecular packing, potentially leading to the design of new organic materials with specific electronic or optical properties. mdpi.comnih.gov This predictive capability accelerates the discovery of new materials by allowing for in silico screening of many potential candidates before committing to laboratory synthesis. nih.gov

Future Directions and Emerging Research Avenues for 3 2 Bromomethyl 3 Methylbutyl Thiophene

Exploration of Novel Catalytic Transformations and C-H Functionalization

The presence of a reactive bromomethyl group and multiple C-H bonds on the thiophene (B33073) ring of 3-(2-(Bromomethyl)-3-methylbutyl)thiophene makes it a prime candidate for advanced catalytic studies. Future research is likely to focus on leveraging these features for the synthesis of complex molecular architectures.

One major area of exploration will be the development of novel cross-coupling reactions using the bromomethyl moiety as a handle. Beyond standard Suzuki and Stille couplings, researchers may investigate more advanced transformations like Sonogashira, Heck, and Buchwald-Hartwig aminations to introduce a wide array of functional groups. The bulky 3-methylbutyl group may present steric challenges, necessitating the development of highly active and sterically accessible catalysts.

Furthermore, direct C-H functionalization of the thiophene ring is a rapidly evolving field that could offer more atom-economical and efficient synthetic routes. nih.gov Research could target the regioselective functionalization of the C2, C4, and C5 positions of the thiophene ring. nih.gov This would allow for the sequential introduction of different substituents, leading to highly complex and diverse thiophene derivatives. nih.gov The development of catalysts that can overcome the steric hindrance of the 3-methylbutyl group and selectively activate specific C-H bonds will be a key challenge. nih.gov

Table 1: Potential Catalytic Transformations for this compound

Reaction TypePotential ReagentsPotential ProductsResearch Focus
Suzuki CouplingArylboronic acidsAryl-substituted thiophenesDevelopment of sterically tolerant catalysts
Sonogashira CouplingTerminal alkynesAlkynyl-substituted thiophenesSynthesis of conjugated materials
Buchwald-Hartwig AminationAminesAmino-substituted thiophenesAccess to novel pharmaceutical scaffolds
Direct C-H ArylationAryl halidesDi- and tri-substituted thiophenesRegioselective catalyst development

Integration into Automated Synthesis Platforms and Flow Chemistry Systems

The precise control over reaction parameters offered by automated synthesis and flow chemistry systems presents a significant opportunity for the synthesis and derivatization of complex molecules like this compound. mdpi.com These technologies can enable safer handling of reactive intermediates and reagents, improve reaction efficiency, and facilitate rapid library synthesis for screening applications. uc.pt

Future research will likely involve the development of continuous flow processes for the synthesis of the parent compound itself, potentially reducing reaction times from hours to seconds and improving yields. eurekaselect.com Moreover, the integration of the bromomethyl functionality into multi-step flow sequences could allow for the automated synthesis of a diverse range of derivatives. uc.pt For instance, a flow reactor could be set up to perform an initial Grignard formation followed by an in-line coupling reaction, all within a closed and automated system. okayama-u.ac.jp This approach would be particularly beneficial for reactions involving unstable intermediates. okayama-u.ac.jp

The development of robust and scalable flow chemistry protocols will be crucial for translating the potential of this compound from laboratory-scale research to industrial applications.

Development of Sustainable Synthetic Routes and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. nih.gov For a compound like this compound, future research will undoubtedly focus on developing more environmentally benign and sustainable synthetic methods. nih.govrsc.orgeurekaselect.com

This includes the exploration of alternative, less hazardous brominating agents to replace traditional reagents like N-bromosuccinimide (NBS). researchgate.net The use of catalytic amounts of bromine in conjunction with an in-situ regeneration system is one possible avenue. Additionally, the development of solvent-free or aqueous-based reaction conditions would significantly reduce the environmental impact of the synthesis. acs.org Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and energy consumption. acs.org

Furthermore, the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures will be a key area of focus. nih.gov For example, a one-pot procedure that combines the synthesis of the thiophene ring with the subsequent bromomethylation would represent a significant advancement in terms of efficiency and sustainability.

Unexplored Applications in Advanced Materials and Functional Systems

The unique combination of a thiophene core, a reactive handle, and a bulky alkyl group suggests that this compound could serve as a valuable building block for a variety of advanced materials. rsc.org Thiophene-containing polymers are well-known for their applications in organic electronics, and the introduction of a bromomethyl group allows for post-polymerization functionalization, enabling the fine-tuning of material properties. nih.gov

The bulky 3-methylbutyl substituent could impart increased solubility to resulting polymers, which is often a challenge in the processing of conjugated polymers. This could lead to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Beyond organic electronics, the bromomethyl group can be used to anchor the thiophene unit to surfaces or to other molecules, opening up possibilities in sensor design and the development of functional coatings. The sulfur atom in the thiophene ring can also coordinate to metal ions, suggesting potential applications in catalysis and coordination chemistry. mdpi.com The brominated nature of the compound could also be exploited in the synthesis of novel brominated anthraquinones for applications as dyes or functional materials. mdpi.comnih.gov

Table 2: Potential Applications of this compound Derivatives

Application AreaPotential DerivativeKey Feature
Organic ElectronicsSoluble conjugated polymersEnhanced processability from the 3-methylbutyl group
SensorsSurface-functionalized thiophenesAnchoring via the bromomethyl group
Functional CoatingsThiophene-based self-assembled monolayersTailorable surface properties
CatalysisThiophene-ligated metal complexesTunable electronic and steric properties
Dyes and PigmentsBrominated anthraquinonesSynthesis from brominated thiophene precursor

Challenges and Opportunities in the Synthesis and Application of Complex Brominated Thiophene Compounds

The synthesis and application of complex brominated thiophenes like this compound are not without challenges. The regioselective bromination of substituted thiophenes can be difficult to control, often leading to mixtures of products. google.comgoogle.com The presence of the activating alkyl group and the deactivating effect of the bromomethyl group (once formed) can lead to complex reaction outcomes. Overcoming these challenges will require the development of highly selective and predictable bromination methods.

The stability of the bromomethyl group can also be a concern, as it is susceptible to hydrolysis and nucleophilic substitution. Careful handling and purification methods are required to maintain the integrity of the compound.

However, these challenges also present significant opportunities for innovation. The development of novel synthetic methodologies that provide precise control over the bromination of complex thiophenes would be a major contribution to the field. Furthermore, the reactivity of the bromomethyl group, while a challenge for stability, is also a key feature that enables a wide range of subsequent functionalization reactions. rsc.orgresearchgate.net

The exploration of the unique steric and electronic properties conferred by the 3-methylbutyl group could lead to the discovery of new materials with unexpected and valuable properties. The interplay between the different functional groups on this molecule provides a rich platform for fundamental research and the development of new applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-(2-(Bromomethyl)-3-methylbutyl)thiophene, and how do they impact experimental reproducibility?

  • Answer : Store the compound below 4°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical side reactions. Storage stability is critical for reproducible synthesis and bioactivity assays, as moisture or heat can lead to bromine loss or alkyl chain isomerization . Purity verification via HPLC (e.g., MeCN:H2O gradients) before use is advised to ensure consistent reactivity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : The compound is typically synthesized via bromination of precursor thiophene derivatives using reagents like NBS (N-bromosuccinimide) in anhydrous CH₂Cl₂ under nitrogen. Reaction optimization includes controlling stoichiometry (1.2–1.5 eq brominating agent) and reflux duration (12–24 hours) to maximize regioselectivity . Post-synthesis, purification via flash chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol/water mixtures) is standard .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., thiophene ring protons at δ 6.8–7.2 ppm, bromomethyl peaks at δ 3.4–4.1 ppm) .
  • IR Spectroscopy : Identify C-Br stretches (~560–620 cm⁻¹) and thiophene C=C vibrations (~1500–1600 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular weight (e.g., m/z 261.56 for C₉H₆BrClS derivatives) and detect impurities .

Advanced Research Questions

Q. How can computational methods (e.g., TD-DFT) predict the electronic properties of this compound derivatives?

  • Answer : TD-DFT calculations (B3LYP/CAM-B3LYP functional with 6-31G* basis sets) model UV-vis absorption spectra and frontier molecular orbitals (FMOs) to assess charge-transfer behavior. For example, bromine substitution lowers LUMO energy by ~0.5 eV compared to chlorine analogs, enhancing electrophilicity . Validation against experimental spectra (e.g., λmax shifts in UV-vis) ensures accuracy .

Q. What strategies resolve contradictions in reported melting points or reaction yields for this compound?

  • Answer : Discrepancies often arise from varying purity levels or crystallization solvents. Replicate synthesis using rigorously dried reagents (e.g., molecular sieves in CH₂Cl₂) and standardize purification (e.g., identical HPLC gradients). Cross-reference melting points with DSC (Differential Scanning Calorimetry) for precise phase transitions . For yield optimization, screen catalysts (e.g., AIBN for radical bromination) or solvent polarity (THF vs. DMF) to improve selectivity .

Q. How does the bromomethyl substituent influence bioactivity in antimicrobial assays?

  • Answer : The bromomethyl group enhances membrane permeability in Gram-negative bacteria by increasing lipophilicity (logP ~2.5). In MIC (Minimum Inhibitory Concentration) assays, derivatives with this group show 4–8x lower MIC values against E. coli compared to non-brominated analogs. Mechanism studies (e.g., β-galactosidase inhibition assays) reveal interference with quorum-sensing pathways .

Q. What methodologies validate the regioselectivity of bromination in thiophene derivatives?

  • Answer :

  • NOE NMR : Correlate spatial proximity of protons to confirm substitution patterns.
  • X-ray Crystallography : Resolve crystal structures (e.g., CCDC entries) to unambiguously assign bromine positioning .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or GC-MS to identify rate-determining steps favoring 3-substitution over 2- or 4-positions .

Methodological Considerations Table

AspectBasic ApproachAdvanced Optimization
Synthesis NBS in CH₂Cl₂, 24h reflux Radical initiators (AIBN) or microwave-assisted synthesis to reduce time
Purification Silica gel chromatography Preparative HPLC with MeCN:H₂O gradients (30%→100%)
Characterization 1H NMR, IR TD-DFT for electronic properties, X-ray crystallography
Bioactivity Testing Disk diffusion assays β-galactosidase inhibition and proteomic profiling

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